4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxy group, a methyl group, and a methylsulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide involves several steps. One common method includes the acylation of 4-hydroxy-3-methylsulfonamidobenzene with N-methylbenzamide under controlled conditions . The reaction typically requires the use of a suitable solvent, such as ethanol, and may involve catalysts to enhance the reaction rate. Industrial production methods often employ continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide is utilized in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonamido groups play crucial roles in its binding to target proteins and enzymes, influencing their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzamide: This compound has a methoxy group instead of a methylsulfonamido group, leading to different chemical and biological properties.
N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide: This compound has a more complex structure with additional functional groups, resulting in distinct applications and mechanisms of action.
Eigenschaften
Molekularformel |
C9H12N2O4S |
---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
4-hydroxy-3-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-10-9(13)6-3-4-8(12)7(5-6)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13) |
InChI-Schlüssel |
NPJLSJFVGBUZLL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.